Cas no 2137448-30-5 (4-4-(2-methylpropyl)piperazin-1-yloxan-3-ol)

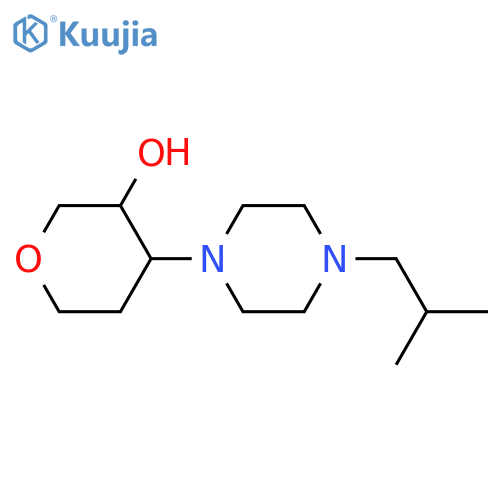

2137448-30-5 structure

商品名:4-4-(2-methylpropyl)piperazin-1-yloxan-3-ol

4-4-(2-methylpropyl)piperazin-1-yloxan-3-ol 化学的及び物理的性質

名前と識別子

-

- 2137448-30-5

- 4-[4-(2-methylpropyl)piperazin-1-yl]oxan-3-ol

- EN300-843485

- 4-4-(2-methylpropyl)piperazin-1-yloxan-3-ol

-

- インチ: 1S/C13H26N2O2/c1-11(2)9-14-4-6-15(7-5-14)12-3-8-17-10-13(12)16/h11-13,16H,3-10H2,1-2H3

- InChIKey: XGMAMPNQYHSVJC-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C(C1)O)N1CCN(CC(C)C)CC1

計算された属性

- せいみつぶんしりょう: 242.199428076g/mol

- どういたいしつりょう: 242.199428076g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 228

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 35.9Ų

4-4-(2-methylpropyl)piperazin-1-yloxan-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-843485-10g |

4-[4-(2-methylpropyl)piperazin-1-yl]oxan-3-ol |

2137448-30-5 | 10g |

$4914.0 | 2023-09-02 | ||

| Enamine | EN300-843485-5g |

4-[4-(2-methylpropyl)piperazin-1-yl]oxan-3-ol |

2137448-30-5 | 5g |

$3313.0 | 2023-09-02 | ||

| Enamine | EN300-843485-10.0g |

4-[4-(2-methylpropyl)piperazin-1-yl]oxan-3-ol |

2137448-30-5 | 95% | 10.0g |

$4914.0 | 2024-05-21 | |

| Enamine | EN300-843485-0.25g |

4-[4-(2-methylpropyl)piperazin-1-yl]oxan-3-ol |

2137448-30-5 | 95% | 0.25g |

$1051.0 | 2024-05-21 | |

| Enamine | EN300-843485-1g |

4-[4-(2-methylpropyl)piperazin-1-yl]oxan-3-ol |

2137448-30-5 | 1g |

$1142.0 | 2023-09-02 | ||

| Enamine | EN300-843485-0.05g |

4-[4-(2-methylpropyl)piperazin-1-yl]oxan-3-ol |

2137448-30-5 | 95% | 0.05g |

$959.0 | 2024-05-21 | |

| Enamine | EN300-843485-1.0g |

4-[4-(2-methylpropyl)piperazin-1-yl]oxan-3-ol |

2137448-30-5 | 95% | 1.0g |

$1142.0 | 2024-05-21 | |

| Enamine | EN300-843485-0.5g |

4-[4-(2-methylpropyl)piperazin-1-yl]oxan-3-ol |

2137448-30-5 | 95% | 0.5g |

$1097.0 | 2024-05-21 | |

| Enamine | EN300-843485-2.5g |

4-[4-(2-methylpropyl)piperazin-1-yl]oxan-3-ol |

2137448-30-5 | 95% | 2.5g |

$2240.0 | 2024-05-21 | |

| Enamine | EN300-843485-0.1g |

4-[4-(2-methylpropyl)piperazin-1-yl]oxan-3-ol |

2137448-30-5 | 95% | 0.1g |

$1005.0 | 2024-05-21 |

4-4-(2-methylpropyl)piperazin-1-yloxan-3-ol 関連文献

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

2137448-30-5 (4-4-(2-methylpropyl)piperazin-1-yloxan-3-ol) 関連製品

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量